4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene
Overview
Description
4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and methoxyethoxy groups attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-2-chloroanisole as the starting material.
Reaction Steps:
Alkylation: The methoxyethoxy group is introduced through an alkylation reaction using 2-chloroethanol and a strong base like potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Conditions: Various catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and the reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the halogenated groups.
Substitution: Substitution reactions are common, where one of the halogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) are used for halogen exchange reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The compound can be reduced to form aniline derivatives.
Substitution Products: Halogenated benzene derivatives with different substituents.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a new carbon-bromine bond . In nucleophilic substitution, a molecule or ion called a nucleophile replaces a group or atom in the compound, often resulting in a significant change in the compound’s properties .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway is known for its mild and functional group tolerant reaction conditions, making it a popular choice for various synthetic procedures .
Pharmacokinetics
The compound’s molecular weight of 26553 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the compound’s action is the formation of a new compound with altered properties. For example, in free radical bromination, the addition of a bromine atom can significantly change the compound’s reactivity . Similarly, in nucleophilic substitution, the replacement of a group or atom can lead to a compound with different physical and chemical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of light or heat . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Scientific Research Applications
4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2-chloroanisole: Similar structure but lacks the methoxyethoxy group.
2-Chloro-4-bromophenol: Similar halogenated benzene but with a hydroxyl group instead of methoxyethoxy.
Uniqueness: 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is unique due to the presence of the methoxyethoxy group, which imparts different chemical properties and reactivity compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and technology.
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Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methoxyethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOSTQOJPUAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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